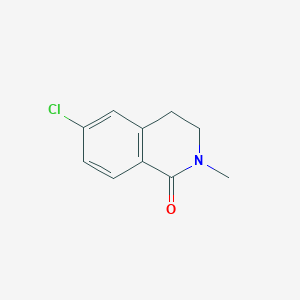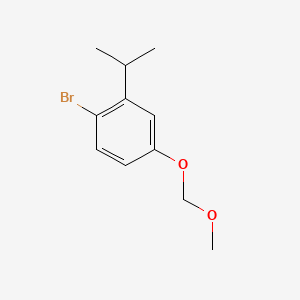
1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-isopropyl-4-(methoxymethoxy)benzene using bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Chemical Reactions Analysis
1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.
Scientific Research Applications
1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring makes it a good leaving group, facilitating nucleophilic substitution reactions. The isopropyl and methoxymethoxy groups can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
1-Bromo-2-isopropyl-4-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-2-(methoxymethoxy)benzene: Lacks the isopropyl group, which can affect its reactivity and applications.
1-Bromo-4-(methoxymethoxy)benzene: The position of the methoxymethoxy group is different, leading to variations in chemical behavior.
1-Bromo-2-isopropylbenzene: Lacks the methoxymethoxy group, which can influence its chemical properties and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-4-(methoxymethoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(2)10-6-9(14-7-13-3)4-5-11(10)12/h4-6,8H,7H2,1-3H3 |
InChI Key |
DOOPWJOZYFWJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)
![2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
![5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13897531.png)
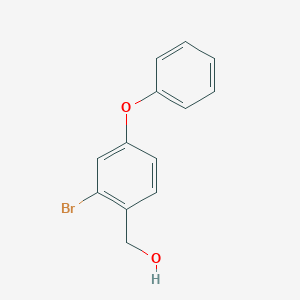
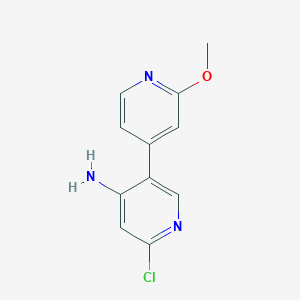
![5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B13897538.png)
![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)
![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)
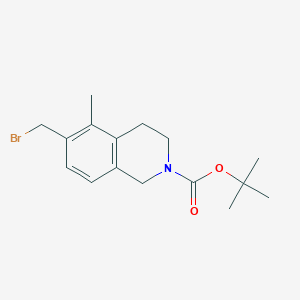


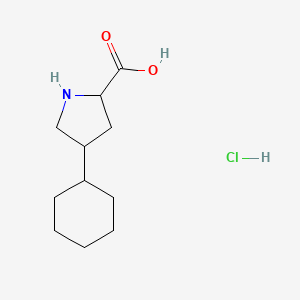
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
